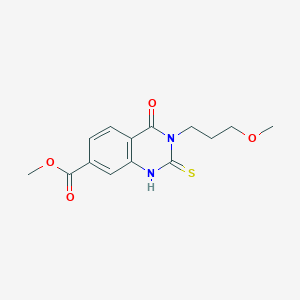

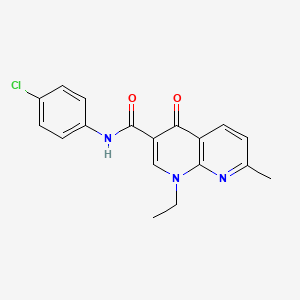

![molecular formula C18H15N3O6S B2958063 Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865199-64-0](/img/structure/B2958063.png)

Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It contains a benzothiazole ring, which is a bicyclic compound with a benzene ring fused to a thiazole ring. This compound also has methoxy, nitrobenzoyl, and acetate groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring system is aromatic, which means it is particularly stable. The nitrobenzoyl group is likely to be electron-withdrawing, which could affect the reactivity of the compound .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions that exploit the reactivity of the benzothiazole ring or the functional groups attached to it .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Crystal Structure Analysis

- Study of Crystal Structures: The compound has been analyzed for its crystal structure, demonstrating the conjugation of the nitro group with the π-electron system and the stabilization of the crystal structure through intra- and intermolecular hydrogen bonds. This kind of structural analysis is crucial for understanding the chemical properties and potential applications of the compound (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Biochemical Research

- Aldose Reductase Inhibition: The derivative has been explored for its potential as an aldose reductase inhibitor, which is significant in the treatment of diabetic complications. This highlights the compound's relevance in pharmaceutical research for managing diabetes-related health issues (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Antibacterial Properties

- Antibacterial Applications: Benzothiazole-derived Schiff bases, closely related to the compound , have been studied for their antibacterial properties against pathogenic species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential applications of the compound in developing antibacterial agents (Mahmood-ul-Hassan, Chohan, & Supuran, 2002).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity: The study of imino-4-methoxyphenol thiazole derived Schiff bases, similar to the subject compound, revealed their moderate activity against certain bacteria and fungi. This points to the possibility of the compound's use in antimicrobial applications (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Photophysical Characterization

- Organic Light Emitting Diodes (OLEDs): Research has been conducted on organotin compounds derived from Schiff bases, closely related to the compound, for their use in OLEDs. This signifies the compound's potential application in the field of material science and electronic devices (García-López, Muñoz-Flores, Jiménez‐Pérez, Moggio, Arias, Chan-Navarro, & Santillán, 2014).

Detection and Sensing Applications

- Cyanide Sensors: Substituted 2-aminobenzothiazoles, structurally similar to the compound, have been synthesized and characterized as efficient sensors for detecting cyanide in aqueous media. This indicates potential applications of the compound in environmental monitoring and safety (Elsafy, Al-Easa, & Hijji, 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as aminothiazole-linked metal chelates, have been found to exhibit antimicrobial and antioxidant activities .

Mode of Action

It can be inferred from related studies that the compound may interact with its targets through a chelation phenomenon . This interaction could potentially alter the biochemical properties of the target, leading to changes in its function.

Biochemical Pathways

Based on the antimicrobial and antioxidant activities observed in similar compounds , it can be hypothesized that this compound may influence pathways related to microbial growth and oxidative stress.

Result of Action

Based on the observed antimicrobial and antioxidant activities of similar compounds , it can be inferred that this compound may exert a protective effect against microbial infections and oxidative damage at the cellular level.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S/c1-26-13-7-8-14-15(9-13)28-18(20(14)10-16(22)27-2)19-17(23)11-3-5-12(6-4-11)21(24)25/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGIUKBKNOATOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

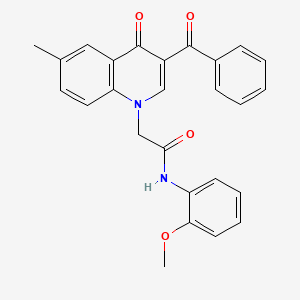

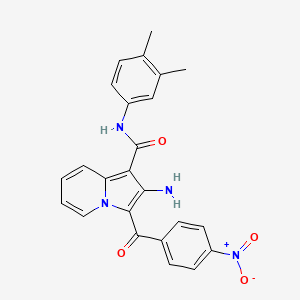

![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957985.png)

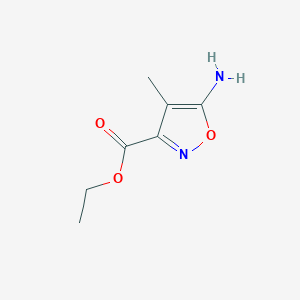

![(E)-2-Cyano-N-propyl-3-[5-(trifluoromethyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B2957986.png)

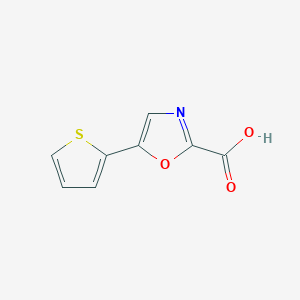

![3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2957991.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2957994.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2957996.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2957997.png)

![6-(tert-butylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2957998.png)

![2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2958003.png)